molecular formula C13H12ClN5O2 B2540363 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-28-0

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2540363
CAS No.: 303971-28-0
M. Wt: 305.72
InChI Key: PIGBZEIFUXTPAD-UHFFFAOYSA-N
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Description

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group, a chlorobenzyl group, and a methyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 8-amino-3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Benzyl derivatives.

    Substitution: Azido or thio derivatives, depending on the nucleophile used.

Scientific Research Applications

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. This can lead to alterations in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-amino-3-methylxanthine: Lacks the chlorobenzyl group, making it less hydrophobic.

    7-benzyl-8-amino-3-methylxanthine: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.

Uniqueness

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chlorobenzyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and proteins. This structural feature may contribute to its distinct biological activities compared to similar compounds.

Biological Activity

8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 303971-28-0, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes an amino group and a chlorobenzyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14ClN5O2. Its molecular weight is approximately 305.71968 g/mol. The presence of the chlorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interactions with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes that play crucial roles in cancer proliferation and inflammation.

Anticancer Activity

Recent research has indicated that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-70.46 ± 0.04
NCI-H4600.03
SF-26831.5

These findings suggest that the compound could be further developed into an effective anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. The chlorobenzyl group is known to enhance anti-inflammatory activity by modulating immune responses. Research indicates that compounds with similar structures have been effective in reducing inflammation markers in various models.

Case Studies

A recent study explored the synthesis and biological evaluation of several purine derivatives, including this compound. The study aimed to assess their potential as therapeutic agents against cancer and inflammation. Results showed promising activity against specific cancer cell lines and highlighted the need for further investigation into their mechanisms of action.

Properties

IUPAC Name

8-amino-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGBZEIFUXTPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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